![molecular formula C4H10ClO2PS B041372 O,O-Diethyl chlorothiophosphate CAS No. 2524-04-1](/img/structure/B41372.png)
O,O-Diethyl chlorothiophosphate
Overview
Description
O,O-Diethyl chlorothiophosphate, also known as O,O-Diethylthiophosphoric chloride or Diethyl phosphorochloridothionate, is a chemical compound with the linear formula (CH3CH2O)2P= (S)Cl . It is used in the preparation of various organophosphorus insecticides .
Synthesis Analysis
There are two main methods for the synthesis of O,O-Diethyl chlorothiophosphate. The first method involves the reaction of trichlorosulfur phosphorus with anhydrous ethanol to form O,O-diethylthiophosphoryl dichloride, which then reacts with an excess of anhydrous ethanol and alkali powder to form O,O-diethylthiophosphoryl monochloride . The second method involves the reaction of pentasulfur dichloride and anhydrous ethanol to form O,O-diethyl dithiophosphoric acid, which then reacts with chlorine at low temperatures to form O,O-diethylthiophosphoryl monochloride .Molecular Structure Analysis
The molecular structure of O,O-Diethyl chlorothiophosphate can be represented as (CH3CH2O)2P= (S)Cl . The molecular weight of the compound is 188.61 .Physical And Chemical Properties Analysis
O,O-Diethyl chlorothiophosphate is a colorless to light amber liquid with a disagreeable odor . It has a density of 1.196 g/cm3 , a boiling point of 120°F , and a flash point below 100°F . It is insoluble in water but soluble in most organic solvents .Scientific Research Applications
Chemical Synthesis
Diethyl chlorothiophosphate is used in various chemical synthesis processes. It is often used as a reagent in the synthesis of other chemical compounds .
Antimicrobial Agents
Recent research has shown that diethyl benzylphosphonate derivatives, which can be synthesized from diethyl chlorothiophosphate, have potential as antimicrobial agents . These compounds have shown high selectivity and activity against certain strains of Escherichia coli .
Antibiotics Substitute
The same research suggests that these diethyl benzylphosphonate derivatives could be used as substitutes for commonly used antibiotics . This is particularly important due to the increasing resistance of bacteria to various drugs and antibiotics .
Hospital Infections
There is potential for diethyl benzylphosphonate derivatives to be used in the treatment of hospital infections . These compounds are highly specific for pathogenic E. coli strains .
DNA Modification
Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Material Science
Diethyl chlorothiophosphate is also used in material science research, particularly in the development of new materials and substances .
Safety And Hazards
properties
IUPAC Name |
chloro-diethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5027487 | |
Record name | O,O-Diethyl chlorothiophosphate | |
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Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Phosphorochloridothioic acid, O,O-diethyl ester | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Boiling Point |
49 °C BELOW 1 MM HG; FP: BELOW -75 °C, >110 °C | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Flash Point |
92 °C c.c. | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Solubility |
INSOL IN WATER; SOL IN MOST ORG SOLVENTS, Solubility in water: reaction | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Density |
1.196 AT 25 °C/25 °C, Relative density (water = 1): 1.19 | |
Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Vapor Pressure |
Vapor pressure, Pa at 50 °C: 190 | |
Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE (OBSOLETE) | |
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Product Name |
Diethyl chlorothiophosphate | |
Color/Form |
COLORLESS TO LIGHT AMBER LIQUID | |
CAS RN |
2524-04-1 | |
Record name | O,O-Diethyl phosphorochloridothioate | |
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Record name | O,O-Diethyl chlorothiophosphonate | |
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Record name | Phosphorochloridothioic acid, O,O-diethyl ester | |
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Record name | O,O-DIETHYL CHLOROTHIOPHOSPHATE | |
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Record name | O,O-DIETHYL CHLOROTHIOPHOSPHONATE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of O,O-Diethyl chlorothiophosphate in current research?
A1: O,O-Diethyl chlorothiophosphate is primarily utilized as a key reagent in synthesizing various organophosphate compounds. For instance, it serves as a precursor for producing the organophosphate pesticide chlorpyrifos [] and the labeled pesticide [U-14C]-O-(2,4-dichlorophenyl)-O,O-diethyl thiophosphate (dichlofenthion) used in research []. It is also a valuable reagent in synthesizing novel aromatic phosphoramidates with potential applications in various fields [].
Q2: Can you elaborate on the synthesis of chlorpyrifos using O,O-Diethyl chlorothiophosphate and its significance?
A2: A novel method for synthesizing chlorpyrifos utilizes O,O-Diethyl chlorothiophosphate in a direct condensation reaction with the product of tetrachloropyridine alkaline hydrolysis []. This approach bypasses the need for the expensive 3,5,6-trichloropyridine-2-sodium alkoxide, leading to a significant reduction in production costs and waste generation. This method offers a more sustainable and efficient alternative for large-scale industrial production of chlorpyrifos [].
Q3: Are there any alternative synthetic routes for preparing O,O-Diethyl chlorothiophosphate itself?
A3: Yes, one method involves a multi-step process starting with phosphorus pentasulfide and absolute ethyl alcohol. This reaction yields O,O-diethyl dithiophosphate, which is then chlorinated in two stages to produce O,O-diethyl chlorothiophosphate. This process, while effective, requires careful control of chlorine gas and benefits from the use of a catalyst in the post-chlorination step to achieve high purity [].
Q4: Beyond pesticides, are there other applications for compounds synthesized using O,O-Diethyl chlorothiophosphate?
A4: Research has explored the use of O,O-Diethyl chlorothiophosphate in creating novel aromatic phosphoramidates, particularly benzyl-bisphosphoramidate derivatives []. While the specific applications of these compounds are still under investigation, their unique structures and properties make them promising candidates for various fields, including medicine, materials science, and catalysis.
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